molecular formula C7H6NNaO2 B1290561 Sodium anthranilate CAS No. 552-37-4

Sodium anthranilate

Cat. No.: B1290561
CAS No.: 552-37-4
M. Wt: 159.12 g/mol
InChI Key: HCKKSLZDSNNSTL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium anthranilate is the sodium salt of anthranilic acid, an aromatic amine with the chemical formula C7H6NO2Na. It is a white to yellowish crystalline powder that is soluble in water. This compound is used in various applications, including as an intermediate in the synthesis of dyes, perfumes, and pharmaceuticals.

Mechanism of Action

Target of Action

Sodium anthranilate primarily targets the enzyme anthranilate phosphoribosyltransferase (AnPRT) . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It is homodimeric with the active site located in the hinge region between two domains .

Mode of Action

It is known that anthranilate, the conjugate base of anthranilic acid, is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . This suggests that this compound may interact with its targets, such as AnPRT, to influence the biosynthesis of tryptophan.

Biochemical Pathways

This compound plays a role in the tryptophan biosynthesis pathway . Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This process is part of the larger shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants and microorganisms .

Pharmacokinetics

Anthranilic acid, the parent compound of this compound, is known to be an active compound with diverse biological activities

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the tryptophan biosynthesis pathway. By influencing the activity of AnPRT, this compound can potentially affect the production of tryptophan and downstream products, such as proteins and other metabolites . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions can potentially affect the activity of this compound and its interaction with target enzymes . .

Biochemical Analysis

Biochemical Properties

Sodium anthranilate plays a crucial role in biochemical reactions, particularly in the biosynthesis of tryptophan. It interacts with several enzymes, including anthranilate synthase and anthranilate phosphoribosyltransferase. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, while anthranilate phosphoribosyltransferase catalyzes the transfer of a phosphoribosyl group to anthranilate, forming N-(5-phosphoribosyl)-anthranilate . These interactions are essential for the production of tryptophan, which is a precursor for many important biomolecules, including serotonin and melatonin.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in the biosynthesis of tryptophan and other aromatic amino acids . Additionally, this compound can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. This compound binds to the active site of anthranilate synthase, where it is converted to anthranilate through a series of enzymatic reactions . It also binds to anthranilate phosphoribosyltransferase, where it undergoes a phosphoribosylation reaction to form N-(5-phosphoribosyl)-anthranilate . These binding interactions are critical for the enzymatic activity and regulation of the biosynthesis of tryptophan.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that this compound can have long-lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate the biosynthesis of tryptophan and other aromatic amino acids, leading to increased levels of these metabolites . At high doses, this compound can have toxic effects, including inhibition of enzyme activity and disruption of cellular metabolism. These adverse effects can result in cellular damage and impaired physiological function, highlighting the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the tryptophan biosynthesis pathway. In the shikimate pathway, this compound is produced from chorismate through the action of anthranilate synthase . In the tryptophan biosynthesis pathway, this compound is converted to N-(5-phosphoribosyl)-anthranilate by anthranilate phosphoribosyltransferase . These pathways are essential for the production of tryptophan and other aromatic metabolites, which play important roles in cellular function and metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through specific transporters and binding proteins that facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. This distribution is important for its activity and function, as it allows this compound to interact with enzymes and other biomolecules in different cellular locations.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through the action of targeting signals that are recognized by cellular machinery . These signals can include amino acid sequences or chemical modifications that direct this compound to its site of action. Once localized, this compound can exert its effects on cellular processes, including enzyme activity, gene expression, and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium anthranilate can be synthesized by neutralizing anthranilic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where anthranilic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: In industrial settings, this compound is produced by reacting anthranilic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Sodium anthranilate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form 2-aminobenzyl alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various substituted anthranilates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: 2-Aminobenzyl alcohol.

    Substitution: Substituted anthranilates, depending on the reagents used.

Scientific Research Applications

Sodium anthranilate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other aromatic compounds.

    Biology: this compound is used in the study of metabolic pathways involving aromatic amino acids.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: this compound is used in the production of perfumes, flavorings, and as a corrosion inhibitor in metalworking fluids.

Comparison with Similar Compounds

    Anthranilic Acid: The parent compound of sodium anthranilate, with similar chemical properties but different solubility and reactivity.

    Methyl Anthranilate: An ester derivative used in flavorings and perfumes.

    Ethyl Anthranilate: Another ester derivative with applications in the fragrance industry.

Uniqueness: this compound is unique due to its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where aqueous solubility and metal chelation are important, such as in corrosion inhibition and catalysis .

Properties

IUPAC Name

sodium;2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKKSLZDSNNSTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-92-3 (Parent)
Record name Sodium anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40203694
Record name Sodium anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-37-4
Record name Sodium anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR786CV010
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium anthranilate
Reactant of Route 2
Sodium anthranilate
Reactant of Route 3
Sodium anthranilate
Reactant of Route 4
Sodium anthranilate
Reactant of Route 5
Sodium anthranilate
Reactant of Route 6
Reactant of Route 6
Sodium anthranilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.